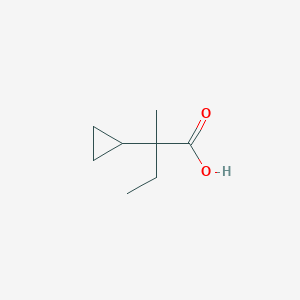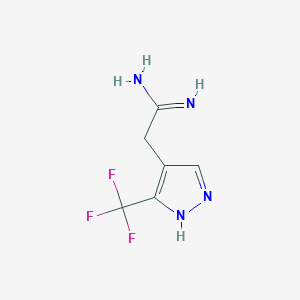
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Übersicht
Beschreibung
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a chemical compound with a complex structure. It belongs to the class of N-trifluoromethyl amines and azoles . These functional groups are underexplored in medicinal chemistry but hold potential for drug design and optimization .
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate precursor with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid chloride or a related derivative. The trifluoromethyl group is introduced to enhance the compound’s properties. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazole ring with a trifluoromethyl substituent at the 3-position. The acetimidamide moiety is attached to the pyrazole nitrogen. The trifluoromethyl group contributes to lipophilicity and metabolic stability .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the trifluoromethyl group. It can participate in nucleophilic substitutions, acylations, and other reactions typical of amides and pyrazoles. Researchers have investigated its behavior under various conditions, including hydrolysis and metabolic pathways .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
The compound and its derivatives have shown significant applications as antimycobacterial agents. A novel series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, originating from a key intermediate related to the compound, demonstrated promising in vitro antimycobacterial activity. The most potent compounds, including a derivative of the compound, exhibited low cytotoxicity and significant antimycobacterial properties, especially against Mycobacterium smegmatis (Emmadi et al., 2015).
Antioxidant and Antimicrobial Activity
The compound serves as a precursor for the synthesis of novel fluorinated pyrazolo-1,2,3-triazole hybrids, which have demonstrated notable antioxidant and antimicrobial activities. These compounds, especially those with trihalomethyl substitutions, exhibit significant fungiostatic and fungicidal properties, indicating their potential in treating microbial infections and oxidative stress-related conditions (Bonacorso et al., 2015).
Synthesis of Celecoxib Derivatives
Celecoxib derivatives synthesized from the compound have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These derivatives exhibit promising biological activities and show potential as therapeutic agents, highlighting the compound's significance in medicinal chemistry (Küçükgüzel et al., 2013).
Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
The compound has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. These derivatives were synthesized and screened for their antibacterial and antifungal activities, showing promising results and further expanding the compound's application in pharmaceutical research (Holla et al., 2006).
Wirkmechanismus
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals and agrochemicals .
Mode of Action
Without specific information on this compound, it’s challenging to detail its exact mode of action. Compounds with a trifluoromethyl group often interact with their targets via the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
The trifluoromethyl group is known to enhance the stability of pharmaceutical compounds .
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-3(1-4(10)11)2-12-13-5/h2H,1H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHAUJRQLLOLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


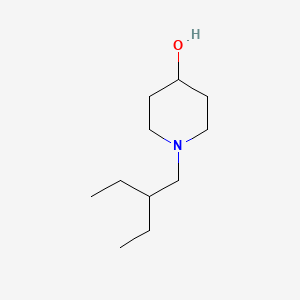
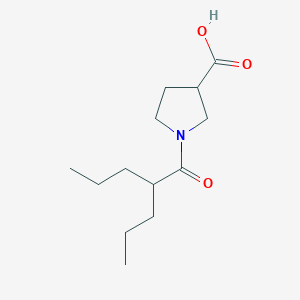
![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)
![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)
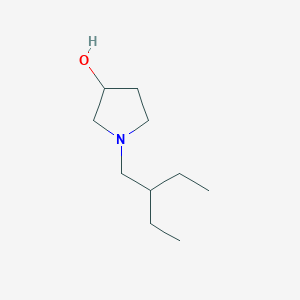



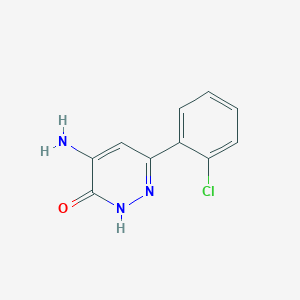

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)

